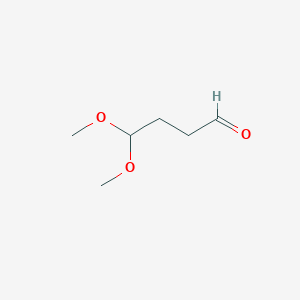

4,4-Dimethoxybutanal

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethoxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-8-6(9-2)4-3-5-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUMRDDQOZZQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447104 | |

| Record name | 4,4-dimethoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56681-97-1 | |

| Record name | 4,4-dimethoxybutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,4 Dimethoxybutanal and Its Derivatives

Established Preparative Routes

Ozonolysis-Based Syntheses

Ozonolysis, the cleavage of an alkene or alkyne with ozone, presents a direct route to carbonyl compounds. pharmainfo.in This method has been effectively applied to the synthesis of 4,4-dimethoxybutanal.

A widely recognized and convenient method for preparing this compound involves the ozonolysis of 1,5-cyclooctadiene (B75094). mdma.chacs.orgjst.go.jpacs.org This readily available cyclic diene serves as a practical starting material for this transformation. google.com The reaction proceeds by bubbling ozone through a solution of 1,5-cyclooctadiene, typically in a mixture of methanol (B129727) and a co-solvent like dichloromethane (B109758), at low temperatures. pharmainfo.inmdma.ch The resulting ozonide intermediate is then worked up under reductive conditions to yield the desired product. The in situ formation of the dimethyl acetal (B89532) occurs when methanol is used as the solvent during the ozonolysis process. mdma.chrsc.org

Selective mono-ozonolysis of 1,5-cyclooctadiene is crucial for achieving a good yield of this compound. up.ac.za This selectivity is influenced by carefully controlling the stoichiometry of ozone.

The stoichiometry of ozone is a critical parameter in the ozonolysis of 1,5-cyclooctadiene to ensure the selective cleavage of only one of the two double bonds. up.ac.za Using approximately one molar equivalent of ozone relative to the diene favors the formation of the mono-ozonolysis product. mdma.ch Monitoring the reaction for the disappearance of the starting material or the appearance of a blue color, indicating an excess of ozone, is a common practice to control the reaction endpoint. pharmainfo.inmdma.ch

The reaction is typically carried out at low temperatures, often around -78 °C, to control the exothermic nature of the reaction and prevent over-oxidation. pharmainfo.inmdma.ch However, temperatures ranging from -30 °C to 0 °C have also been reported. google.com Following ozonolysis, a reductive workup is necessary to convert the intermediate ozonide to the aldehyde. Common reducing agents for this purpose include dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618). rsc.orgdatapdf.com The choice of solvent, primarily a mixture of methanol and dichloromethane, facilitates both the ozonolysis and the subsequent in situ acetal formation. pharmainfo.inmdma.ch

| Parameter | Condition | Purpose |

| Starting Material | 1,5-Cyclooctadiene | Source of the four-carbon chain |

| Reagent | Ozone (O₃) | Cleaves the double bond |

| Stoichiometry | ~1 molar equivalent of O₃ | Favors mono-ozonolysis |

| Solvent | Methanol/Dichloromethane | Dissolves reactants and forms the acetal |

| Temperature | -78 °C to 0 °C | Controls reaction rate and prevents side reactions |

| Workup | Reductive (e.g., DMS) | Converts ozonide to aldehyde |

Acetalization-Based Syntheses

Acetalization provides an alternative strategy for the synthesis of this compound, starting from a precursor already containing the four-carbon aldehyde backbone.

The direct acetalization of 4-oxobutyraldehyde (succindialdehyde) with methanol in the presence of an acid catalyst can, in principle, yield this compound. However, the inherent reactivity of both aldehyde groups in succindialdehyde makes selective mono-acetalization challenging. Typically, this reaction would lead to the formation of the tetra-acetal. A more controlled approach involves the partial reduction of a precursor or the use of a starting material where one aldehyde is protected.

A related strategy involves the reaction of 4-chlorobutyraldehyde with methanol under acidic conditions to form the corresponding dimethyl acetal. asianpubs.org This protected aldehyde can then be further manipulated. The acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, facilitates the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. benchchem.comlibretexts.org

The principles of acid-catalyzed acetal formation are widely applicable in organic synthesis for the protection of carbonyl groups. organic-chemistry.org Various acid catalysts, including Lewis acids like zirconium tetrachloride, have been shown to be effective for acetalization under mild conditions. organic-chemistry.org The reaction of this compound itself with an amine in the presence of a reducing agent can lead to the formation of 1-butanamine, 4,4-dimethoxy-, demonstrating the utility of the aldehyde group for further transformations. ontosight.ai

In a different synthetic approach, the acetal of a different precursor, bromoacetaldehyde (B98955) dimethyl acetal, can be used as a building block. Its reaction with diethyl malonate, followed by saponification, decarboxylation, and esterification, ultimately yields methyl 4,4-dimethoxybutanoate. prepchem.com This ester can then be reduced to the corresponding alcohol, 4,4-dimethoxybutanol. While not a direct synthesis of the aldehyde, this demonstrates the versatility of acetal-containing building blocks in constructing molecules with the 4,4-dimethoxybutyl moiety.

Hydroformylation of Related Olefinic Precursors

Hydroformylation, an atom-economical process involving the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, stands as a powerful tool for aldehyde synthesis. rsc.orgosti.gov This section details the application of this methodology to the synthesis of a methylated analog of this compound.

Synthesis of 3-Methyl-4,4-dimethoxybutanal via Hydroformylation

The synthesis of 3-methyl-4,4-dimethoxybutanal can be achieved through the hydroformylation of 2-methyl-3,3-dimethoxy-1-propene. google.comgoogle.com This reaction is effectively catalyzed by a rhodium-based catalytic system. In a documented process, the reaction is carried out in the presence of a catalyst comprising hydridotris(triphenylphosphine)rhodium carbonyl and triphenylphosphite. google.com

A similar procedure, also employing a rhodium catalyst, resulted in a 97.4% concentration of 3-methyl-4,4-dimethoxybutanal in the reaction mixture, starting from 2-methyl-3,3-dimethoxy-1-propene. google.com This further underscores the reliability of hydroformylation for producing this specific acetal aldehyde.

Catalyst Systems and Reaction Optimization for Hydroformylation Processes

The success of hydroformylation reactions hinges on the careful selection and optimization of the catalyst system and reaction conditions. researchgate.netresearchgate.net Rhodium-based catalysts are particularly prevalent due to their high activity and selectivity. rsc.orgosti.gov

Reaction parameters such as temperature, pressure, and the ratio of carbon monoxide to hydrogen are also critical variables that must be optimized to maximize the yield of the desired aldehyde and minimize side reactions like isomerization or hydrogenation. researchgate.net For the synthesis of 3-alkyl-4,4-dialkoxybutanals, reaction temperatures can range from 100°C to 140°C and pressures from 1 to 60 bar. google.com The development of reusable and heterogeneous catalysts is also a significant area of research, aiming to improve the sustainability and cost-effectiveness of these processes by simplifying catalyst separation and recycling. researchgate.netresearchgate.net

Table 1: Hydroformylation of 2-Methyl-3,3-dimethoxy-1-propene

| Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Product Concentration (%) | Reference |

| Hydridotris(triphenylphosphine)rhodium carbonyl / Triphenylphosphite | 105 | 50 | 99.9 | 98 | google.comgoogle.com |

| Rhodium-based catalyst | - | - | 99.8 | 97.4 | google.com |

Advanced and Emerging Synthetic Strategies

Beyond traditional chemical methods, the fields of enzymology and biocatalysis are offering novel and sustainable approaches for the synthesis of chiral molecules. These methods often provide high selectivity under mild reaction conditions.

Enzymatic and Biocatalytic Approaches

Enzymes, particularly alcohol dehydrogenases, are gaining attention for their potential in the synthesis of valuable chemical intermediates. Their inherent stereoselectivity makes them ideal candidates for producing enantiomerically pure compounds.

Exploration of Alcohol Dehydrogenases (ADHs) for Reductions of Analogous Acetal Aldehydes

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov This reactivity can be harnessed for the reduction of aldehydes to their corresponding alcohols, a key transformation in many synthetic pathways. organic-chemistry.org ADHs are being explored for their ability to reduce a wide variety of aldehydes, including those with acetal functionalities. uni-rostock.de

ADHs are NAD(P)H-dependent enzymes, meaning they require a cofactor for their catalytic activity. organic-chemistry.org Research has focused on identifying and characterizing ADHs from various microorganisms, such as Thermoanaerobacter, which possess broad substrate ranges and high stability, making them suitable for industrial applications. uni-rostock.de For instance, studies have shown that certain ADHs can efficiently reduce acetaldehyde (B116499) and other aldehydes. uni-rostock.detandfonline.com The activity of these enzymes is often measured by monitoring the consumption of the NADH or NADPH cofactor. tandfonline.com While direct studies on the reduction of this compound are not extensively documented, the broad substrate specificity of many ADHs suggests their potential applicability to this and analogous acetal aldehydes. The dismutation of aldehydes, where the enzyme catalyzes the conversion of an aldehyde into an equimolar mixture of the corresponding alcohol and carboxylic acid, is another reaction catalyzed by some ADHs. researchgate.net

Potential for Asymmetric Synthesis via Biocatalysis

A significant advantage of biocatalysis is the potential for asymmetric synthesis, leading to the production of chiral molecules with high enantiomeric excess. magtech.com.cnresearchgate.net This is particularly valuable in the pharmaceutical industry, where the biological activity of a drug is often dependent on its stereochemistry.

The asymmetric reduction of ketones to chiral alcohols using ADHs is a well-established biocatalytic method. magtech.com.cnrsc.org This principle can be extended to the synthesis of chiral aldehydes and their derivatives. By carefully selecting or engineering an ADH, it is possible to achieve highly enantioselective reductions of prochiral ketones or aldehydes. rsc.org The development of "tailor-made" enzymes through techniques like directed evolution has expanded the scope of biocatalysis to non-natural substrates and challenging reaction conditions. researchgate.netrsc.org

While the direct asymmetric synthesis of this compound derivatives via biocatalysis is an emerging area, the established success in producing other chiral alcohols and amines from prochiral ketones and aldehydes highlights the immense potential of this approach. magtech.com.cnresearchgate.net The use of chiral secondary amine catalysts in organocatalysis also presents a powerful strategy for the asymmetric synthesis of complex molecules from unsaturated aldehydes. mdpi.com The combination of biocatalysis with other catalytic methods, such as transition metal catalysis, is also a promising avenue for developing novel and efficient synthetic routes. frontiersin.org

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally and economically sustainable manufacturing processes. acs.orgnumberanalytics.com These principles aim to reduce waste, minimize the use of hazardous materials, improve energy efficiency, and utilize renewable resources. numberanalytics.comnumberanalytics.com

Solvent Selection and Sustainable Reaction Environments

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for 80-90% of the total mass of materials used in fine chemical production. nih.govacs.org Therefore, the selection of greener solvents is a primary consideration for sustainable synthesis.

One common route to this compound involves the ozonolysis of 1,5-cyclooctadiene, which often employs chlorinated solvents like dichloromethane (DCM). rsc.orgwhiterose.ac.uk However, solvent selection guides frequently classify DCM as a problematic or hazardous solvent due to its suspected carcinogenicity and ozone-depleting potential. whiterose.ac.ukacsgcipr.org Greener alternatives to such halogenated solvents include ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or esters, though their compatibility with specific reaction conditions must be verified. whiterose.ac.uk

Sustainable reaction environments also prioritize mild conditions, such as ambient temperature and pressure, to minimize energy consumption. acs.org The development of syntheses in alternative media like water, ionic liquids, or supercritical fluids represents a significant advance in green chemistry, though their application to this compound synthesis is not yet widely documented. numberanalytics.compurkh.com Polyethylene glycol (PEG), for instance, has been highlighted as a biodegradable and non-toxic solvent medium for various organic syntheses. researchgate.net

Table 1: Evaluation of Solvents Used in or Relevant to this compound Synthesis

| Solvent | Classification | Rationale for Classification | Potential Role in Synthesis |

| Dichloromethane (DCM) | Hazardous/Problematic | Suspected carcinogen, ozone-depleting potential. whiterose.ac.uk | Used in ozonolysis reactions. whiterose.ac.uk |

| Methanol | Recommended/Problematic | Toxic, but useful C1 source and solvent. acsgcipr.org | Reagent for acetal formation. asianpubs.org |

| Benzene | Banned/Highly Hazardous | Known carcinogen. acsgcipr.orgubc.ca | Historically used in Grignard reactions. chemicalbook.com |

| Toluene | Problematic | Less toxic alternative to benzene, but still hazardous. whiterose.ac.uk | Potential replacement for benzene. |

| Water | Recommended | Non-toxic, non-flammable, inexpensive. acsgcipr.org | Ideal green solvent for compatible reactions. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Usable/Recommended | A greener alternative to THF and other ethers. whiterose.ac.ukacsgcipr.org | Potential replacement for DCM in certain steps. |

Atom Economy and E-Factor Considerations in Process Development

Atom economy, a concept introduced by Barry Trost, is a core metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.orgrsc.org It is a theoretical value that helps chemists design syntheses that minimize waste at the molecular level. rsc.org

The E-Factor (Environmental Factor) provides a more practical measure of waste, defined as the total mass of waste produced per kilogram of product. acs.org Industries like pharmaceuticals can have E-Factors ranging from 25 to over 100, highlighting the significant waste generated. acs.org

Let's consider two potential routes to this compound:

Ozonolysis Route: The ozonolysis of 1,5-cyclooctadiene followed by a reductive workup with triphenylphosphine (PPh₃) generates the desired product but also a stoichiometric amount of triphenylphosphine oxide (Ph₃PO) as a byproduct. whiterose.ac.uk This large, heavy byproduct significantly lowers the atom economy.

Acetalization Route: A hypothetical route starting from the acetalization of 4-hydroxybutanal with methanol would, in principle, only produce water as a byproduct, leading to a much higher atom economy.

Table 2: Atom Economy and E-Factor Analysis for a Synthetic Step

| Synthetic Route | Example Reaction | Reactant MW ( g/mol ) | Product MW ( g/mol ) | Byproduct MW ( g/mol ) | Calculated Atom Economy (%) | Estimated E-Factor |

| Ozonolysis | C₈H₁₂ + O₃ + PPh₃ → C₆H₁₂O₃ + Ph₃PO + C₂H₂O | 108.18 + 48.00 + 262.29 = 418.47 | 132.16 | 278.28 (Ph₃PO) + other fragments | 31.6% | High (>5) |

| Hypothetical Acetalization | C₄H₈O₂ + 2CH₃OH → C₆H₁₂O₃ + H₂O | 88.11 + 2(32.04) = 152.19 | 132.16 | 18.02 | 86.8% | Low (<1) |

Note: The ozonolysis calculation is simplified. The reaction is complex, producing two molecules of the aldehyde from the diene, but the principle of poor atom economy due to the phosphine (B1218219) reagent holds.

Challenges and Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound depends on a trade-off between factors like yield, cost, scalability, operational simplicity, and environmental impact.

Assessment of Reaction Efficiency and Overall Yields

Acetalization of Aldehyde Precursors: Routes involving the protection of a precursor aldehyde can be highly efficient. For example, the synthesis of 4-chlorobutanal (B1267710) dimethyl acetal from its precursor has been achieved with an 87% yield. asianpubs.org A related synthesis of 4-(N,N-dimethylamino)butyraldehyde diethyl acetal via a Grignard reaction reported a yield of 75.8%. chemicalbook.com

Rearrangement Routes: While not directly reported for this compound, rearrangement reactions can sometimes offer high efficiency. For comparison, the Beckmann rearrangement to produce caprolactam can have yields over 80%. primescholars.com

Evaluation of Step Economy and Operational Simplicity

Ozonolysis: This route appears to have good step economy, potentially producing the target in one or two steps from 1,5-cyclooctadiene. rsc.orgwhiterose.ac.uk However, the operational simplicity is low due to the use of highly reactive and toxic ozone gas, cryogenic temperatures (-78 °C), and the handling of potentially explosive intermediates. rsc.orgwhiterose.ac.uk

Addressing Synthetic Cumbersomeness and Limitations

"Synthetic cumbersomeness" refers to the practical difficulties of a synthesis, including harsh reaction conditions, use of hazardous or expensive reagents, and difficult purifications.

Ozonolysis: The primary limitation is the hazardous nature of ozone and the formation of potentially explosive ozonide intermediates. rsc.org The purification can also be challenging, as evidenced by the low isolated yield reported in some studies. rsc.org

Table 3: Comparative Analysis of Synthetic Approaches to this compound

| Feature | Ozonolysis Route | Acetalization / Multi-step Routes |

| Starting Material | 1,5-Cyclooctadiene | 4-Chlorobutyraldehyde, γ-Butyrolactone, etc. asianpubs.orgbenchchem.com |

| Reaction Efficiency / Yield | Variable, can be low (e.g., 22% for a key intermediate). rsc.org | Individual steps can be high (e.g., >80%), but overall yield is lower. asianpubs.org |

| Step Economy | High (fewer steps). rsc.org | Low (multiple steps). nih.gov |

| Operational Simplicity | Low (requires ozonizer, cryogenic temps). whiterose.ac.uk | Moderate (standard glassware, but multiple operations). |

| Atom Economy | Poor (if using PPh₃ or similar). | Potentially high, depending on the specific reagents. |

| Limitations | Hazardous reagents (O₃), explosive intermediates, purification challenges. rsc.org | Cumulative yield loss, higher solvent/reagent consumption, potentially more waste streams. nih.gov |

Reactivity and Chemical Transformations of 4,4 Dimethoxybutanal

Reactions Involving the Aldehyde Functionality

The chemical behavior of 4,4-Dimethoxybutanal is largely dictated by its two primary functional groups: the aldehyde and the acetal (B89532). The aldehyde group, characterized by a carbonyl (C=O) bonded to a hydrogen atom and a carbon atom, is highly reactive and serves as a key site for various chemical transformations. sketchy.com Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and greater polarization of the carbonyl bond. sketchy.comwikipedia.orglibretexts.org

The aldehyde functionality of this compound is readily susceptible to reduction, yielding the corresponding primary alcohol, 4,4-Dimethoxybutan-1-ol (B50898). This transformation is a cornerstone in synthetic organic chemistry, providing a route to valuable intermediates.

The reduction of this compound to 4,4-Dimethoxybutan-1-ol can be efficiently achieved using mild metal hydride reducing agents, most notably sodium borohydride (B1222165) (NaBH₄). benchchem.com This reagent is a versatile and selective choice for reducing aldehydes and ketones. numberanalytics.combham.ac.uk The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. numberanalytics.comchemguide.co.uk This initial attack forms a tetrahedral alkoxide intermediate. numberanalytics.comlibretexts.org Subsequent protonation of this intermediate, typically by the solvent (such as methanol (B129727) or ethanol) or through a water workup, yields the final product, 4,4-Dimethoxybutan-1-ol. chemguide.co.uklibretexts.org

The general reaction is as follows: 4 RCHO + NaBH₄ → NaB(OCH₂R)₄ NaB(OCH₂R)₄ + 4 H₂O → 4 RCH₂OH + NaB(OH)₄

This method is highly effective, and analogous reductions, such as the NaBH₄-mediated reduction of 4,4-dimethoxybutan-2-one to 4,4-dimethoxybutan-2-ol, proceed with high efficiency and straightforward workup procedures. benchchem.com While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, NaBH₄ is often preferred for its greater chemoselectivity and tolerance of other functional groups, as it typically does not reduce esters, amides, or carboxylic acids under standard conditions. wikipedia.orgbham.ac.uk Importantly, acetals are stable to the conditions of borohydride reduction. bham.ac.ukresearchgate.net

Table 1: Reduction of this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | 4,4-Dimethoxybutan-1-ol | Aldehyde Reduction |

The rate and selectivity of the reduction of this compound are influenced by several factors, primarily the choice of solvent and the steric environment around the reactive carbonyl group.

Solvent Effects: Sodium borohydride reductions are typically carried out in protic solvents like methanol or ethanol. numberanalytics.com These solvents not only dissolve the reagent but also participate in the reaction mechanism by stabilizing intermediates and serving as the proton source to quench the alkoxide intermediate. numberanalytics.comlibretexts.org The use of a protic solvent can enhance the reaction rate by facilitating the protonation of the borohydride ion. numberanalytics.com Polar aprotic solvents may also be used; for instance, dichloromethane (B109758) (DCM) can enhance the solubility of the aldehyde, while a co-solvent like methanol stabilizes the borohydride intermediates. benchchem.com

Steric Hindrance: In general, aldehydes are more reactive and less sterically hindered than ketones, allowing nucleophiles like the borohydride ion easier access to the carbonyl carbon. libretexts.orgvaia.com However, in the case of this compound, the presence of the bulky geminal dimethoxy group at the C4 position, while not directly adjacent to the aldehyde, can exert some steric influence on the molecule's conformation. benchchem.com This steric bulk may slightly slow the reduction kinetics compared to a simple, unbranched aldehyde, potentially requiring extended reaction times or mild heating to ensure complete conversion. benchchem.com The less crowded nature of the aldehyde's carbonyl carbon compared to a ketone's remains the dominant factor ensuring its high reactivity. libretexts.orgvaia.com

When a molecule contains pre-existing stereocenters, the reduction of a carbonyl group can lead to the formation of diastereomers. Substrate-controlled diastereoselective reductions are crucial for synthesizing specific stereoisomers of natural products and complex molecules. researchgate.net For aldehydes with a stereocenter at the α- or β-position, the stereochemical outcome of the reduction is often governed by established models like the Felkin-Anh or Cram models, which predict the direction of nucleophilic attack based on the steric and electronic properties of the substituents at the adjacent stereocenter.

In systems containing functional groups that can chelate with a Lewis acid, highly stereoselective reductions can be achieved. For example, the Luche reduction, which uses NaBH₄ in combination with a lanthanide salt like cerium(III) chloride (CeCl₃) in methanol, is highly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. bham.ac.ukbham.ac.uk This method can also be used to selectively reduce a ketone in the presence of a more reactive aldehyde. The cerium ion, being a strong Lewis acid, coordinates to the carbonyl oxygen, enhancing its electrophilicity. bham.ac.uk In certain substrates, this coordination can lock the conformation of the molecule, leading to a highly stereoselective hydride attack. researchgate.netbham.ac.uk While this compound itself is achiral, the principles of stereoselective reduction are critical when considering reactions of its substituted derivatives that possess stereogenic centers.

The aldehyde group is also readily oxidized to a carboxylic acid, a transformation that represents a higher oxidation state for the carbon atom.

This compound can be oxidized to form 4,4-Dimethoxybutanoic acid. benchchem.combenchchem.com This transformation can be accomplished using a variety of common oxidizing agents capable of converting aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromium trioxide (CrO₃). benchchem.com

The synthesis of 4,4-Dimethoxybutanoic acid has also been achieved through alternative routes. One reported method involves a two-step process starting from methyl 4-nitrobutanoate, which undergoes a Nef reaction followed by basic methanolysis to yield the target acid in high yield. core.ac.uk

Table 2: Oxidation of this compound

| Reactant | Product | Reaction Type | Potential Reagents |

|---|---|---|---|

| This compound | 4,4-Dimethoxybutanoic Acid | Aldehyde Oxidation | KMnO₄, CrO₃ |

Oxidative Transformations

Selection of Oxidizing Agents and Reaction Control

The oxidation of the aldehyde in this compound to a carboxylic acid requires careful selection of the oxidizing agent to avoid the cleavage of the acid-sensitive dimethyl acetal. The acetal group is generally stable under neutral to strongly basic conditions but is susceptible to hydrolysis in the presence of acid. organic-chemistry.orglibretexts.org Therefore, strongly acidic oxidizing agents, such as Jones reagent (chromic acid in sulfuric acid), are typically unsuitable for this transformation as they can cause deprotection. benchchem.com

The successful oxidation to 4,4-dimethoxybutanoic acid hinges on using mild and chemoselective oxidizing agents. These reagents should be effective for aldehyde oxidation under conditions that preserve the acetal functionality. The presence of the hydrogen atom on the carbonyl carbon makes aldehydes relatively easy to oxidize compared to ketones. researchgate.net

Several classes of reagents can be employed:

Chromium(VI)-based Reagents (in non-acidic media): While strongly acidic chromium reagents are problematic, buffered or non-aqueous systems can be effective. Pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are milder chromium-based oxidants that can convert primary alcohols to aldehydes and are sometimes used for aldehyde oxidation under controlled, less acidic conditions. Current time information in Bangalore, IN.

Manganese-based Reagents: Potassium permanganate (KMnO₄) is a powerful oxidizing agent. durham.ac.uk Under basic or neutral conditions, it can oxidize aldehydes to carboxylic acids. Careful control of stoichiometry and reaction conditions is necessary to prevent unwanted side reactions.

Silver-based Reagents: Tollens' reagent, a solution of silver nitrate (B79036) in aqueous ammonia, is a classic mild oxidizing agent used to convert aldehydes to carboxylate salts without affecting other sensitive groups. researchgate.net This reaction, known as the silver-mirror test, proceeds under alkaline conditions, which are compatible with the acetal group.

Other Methods: The combination of manganese dioxide, cyanide, acetic acid, and methanol can convert an aldehyde into a methyl ester. organic-chemistry.org

The choice of solvent and careful control of pH and temperature are critical for achieving high yields and preventing the formation of byproducts from acetal hydrolysis.

Table 1: Comparison of Oxidizing Agents for this compound

| Oxidizing Agent | Typical Conditions | Compatibility with Acetal | Product |

| Jones Reagent (CrO₃/H₂SO₄) | Strongly Acidic | Poor (causes deprotection) | Mixture including succinaldehydic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline (Aqueous NH₃) | Excellent | 4,4-dimethoxybutanoate salt |

| Potassium Permanganate (KMnO₄) | Basic/Neutral, controlled | Good | 4,4-dimethoxybutanoic acid |

| Pyridinium Chlorochromate (PCC) | Mildly Acidic (CH₂Cl₂) | Moderate (buffering may be needed) | 4,4-dimethoxybutanoic acid |

Nucleophilic Additions and Condensations

The electrophilic carbonyl carbon of this compound readily undergoes attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. savemyexams.comfiveable.melibretexts.org

Aldol (B89426) Reactions for Carbon-Carbon Bond Formation

The aldol reaction is a fundamental method for forming carbon-carbon bonds. chalmers.se In this reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. pressbooks.pubwikipedia.org this compound, which has α-hydrogens, can theoretically form an enolate and react with itself. However, it is more synthetically useful in "crossed" aldol reactions where it acts as the electrophilic partner. libretexts.org

In a typical crossed aldol reaction, a different carbonyl compound, such as a ketone, is deprotonated with a base (e.g., sodium hydroxide (B78521) or lithium diisopropylamide) to form a nucleophilic enolate. This enolate then attacks the electrophilic aldehyde carbon of this compound. libretexts.org The aldehyde is a better electrophile than a ketone, which helps to ensure the desired regioselectivity. The initial product is a β-hydroxy ketone, which can sometimes undergo dehydration upon heating to yield an α,β-unsaturated ketone (an aldol condensation product). magritek.commasterorganicchemistry.com

Reaction Scheme: Crossed Aldol Reaction

This strategy allows for the elongation of the carbon chain and the introduction of new functional groups, making it a valuable tool in multistep synthesis. alevelchemistry.co.uk

Formation of Imines and Enamines as Synthetic Intermediates

This compound reacts with primary and secondary amines under mild acid catalysis to form imines and enamines, respectively. These compounds are important synthetic intermediates. masterorganicchemistry.commasterorganicchemistry.com

Imine Formation: The reaction with a primary amine (R-NH₂) proceeds through the nucleophilic addition of the amine to the aldehyde carbonyl, forming a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine (also known as a Schiff base). masterorganicchemistry.comlibretexts.org The entire process is reversible and often requires the removal of water to drive the reaction to completion. masterorganicchemistry.com Imines can be subsequently reduced to form secondary amines, a process known as reductive amination. ontosight.ai

Enamine Formation: When this compound reacts with a secondary amine (R₂NH), the reaction also proceeds via a carbinolamine, which then forms an iminium ion. libretexts.orgyoutube.com Since the nitrogen in the iminium ion has no proton to lose, a proton is instead removed from the α-carbon, yielding a neutral enamine. masterorganicchemistry.com Enamines are nucleophilic at the α-carbon and can be used in alkylation and acylation reactions. masterorganicchemistry.com

The pH control is crucial for these reactions; the reaction rate is typically maximal at a weakly acidic pH (around 4-5). libretexts.org

Conversion to Nitrile Derivatives (e.g., 4,4-Dimethoxybutanenitrile)

The aldehyde group of this compound can be converted into a nitrile group (-C≡N), yielding 4,4-dimethoxybutanenitrile (B76483). whiterose.ac.ukgoogle.com This transformation extends the carbon chain by one carbon while introducing a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Several methods exist for this conversion:

Two-Step Process via Aldoxime: The most traditional method involves reacting the aldehyde with hydroxylamine (B1172632) (NH₂OH) to form an aldoxime. The subsequent dehydration of the aldoxime using reagents like acetic anhydride, phosphorus pentoxide, or thionyl chloride produces the nitrile. google.comrsc.org

One-Pot Procedures: Modern synthetic methods allow for the direct, one-pot conversion of aldehydes to nitriles. These methods often generate the aldoxime in situ and dehydrate it under the same reaction conditions. Reagents for this transformation include:

Iodine in aqueous ammonia. researchgate.net

Hydroxylamine hydrochloride in solvents like N-methylpyrrolidone (NMP) or in the presence of a catalyst like KF/Al₂O₃. rsc.org

Ammonia and hydrogen peroxide in the presence of a copper catalyst. google.com

A system using inorganic reagents like NH₂OH, Na₂CO₃, and SO₂F₂ in DMSO. organic-chemistry.org

The synthesis of 4,4-dimethoxybutanenitrile has been specifically documented as an intermediate in synthetic chemistry. whiterose.ac.ukmolaid.com

Reactions Involving the Acetal Functionality

Acid-Catalyzed Hydrolysis and Deprotection Strategies

The dimethyl acetal group in this compound serves as a protecting group for a carbonyl functionality. Acetal groups are stable to bases, organometallic reagents, and hydrides, but they are readily cleaved under acidic conditions to regenerate the parent carbonyl compound. organic-chemistry.orglibretexts.org

The hydrolysis of the acetal in this compound regenerates the second aldehyde group, yielding succinaldehyde (B1195056) (butane-1,4-dial). The mechanism involves the protonation of one of the methoxy (B1213986) oxygens by an acid catalyst, turning it into a good leaving group (methanol). numberanalytics.comyoutube.com The resulting oxonium ion is then attacked by water. A subsequent proton transfer and elimination of the second molecule of methanol yields the final dialdehyde.

A variety of conditions can be employed for this deprotection, ranging in harshness:

Table 2: Selected Reagents for Acetal Deprotection

| Reagent/System | Conditions | Notes |

| Aqueous Acid (e.g., HCl, H₂SO₄, TFA) | Aqueous solution, often at room temp. | Standard, effective method. numberanalytics.com |

| Lewis Acids (e.g., TMSOTf, SnCl₄) | Anhydrous or "wet" organic solvent | Can offer mildness and selectivity. nih.govresearchgate.net |

| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | CH₂Cl₂, room temp. | Offers chemoselectivity; may not cleave cyclic acetals as readily. organic-chemistry.org |

| Iodine (catalytic) | Acetone/water | Mild, neutral conditions. organic-chemistry.org |

The choice of deprotection strategy depends on the sensitivity of other functional groups present in the molecule during a multi-step synthesis.

Intramolecular and Cyclization Reactions

This compound and its derivatives are valuable precursors in multistep syntheses that involve acid-catalyzed cyclization steps. benchchem.comwuxiapptec.com The presence of both a protected carbonyl (the acetal) and a reactive aldehyde within the same molecule allows for sequential or tandem reactions leading to complex cyclic structures. The general strategy involves a reaction at the aldehyde terminus, followed by an intramolecular cyclization initiated by the deprotection of the acetal under acidic conditions.

A common application is the synthesis of heterocyclic compounds. benchchem.com For instance, after a nucleophilic addition to the aldehyde of this compound, the resulting intermediate can undergo acid-catalyzed cyclization. The acid serves a dual purpose: it protonates the newly formed hydroxyl group, turning it into a good leaving group (water), and it catalyzes the hydrolysis of the acetal to generate a reactive oxonium ion or a carbocation at the C-4 position. wuxiapptec.com This electrophilic center is then attacked by an internal nucleophile, leading to ring closure.

This methodology is particularly useful for constructing five- or six-membered rings, which are common motifs in natural products and pharmaceuticals. masterorganicchemistry.comarkat-usa.org The regioselectivity of the cyclization can often be controlled by the nature of the substrate and the reaction conditions. wuxiapptec.com In a typical sequence, the aldehyde of this compound might react with an aromatic nucleophile (e.g., a phenol (B47542) or aniline (B41778) derivative), and the subsequent intramolecular cyclization onto the aromatic ring would be a form of the Friedel-Crafts reaction. masterorganicchemistry.com

The structure of this compound provides a versatile scaffold for various intramolecular ring closure strategies beyond simple acid-catalyzed cyclization. rsc.orgbeilstein-journals.org These strategies are fundamental in organic synthesis for building cyclic systems efficiently. nih.govwikipedia.org

One major strategy involves converting the aldehyde group into a different functional group that can act as an internal nucleophile. For example:

Reductive Amination: The aldehyde can be converted to a primary amine. Subsequent functionalization of this amine, followed by acid-catalyzed cyclization involving the acetal, can lead to nitrogen-containing heterocycles like piperidines or pyrrolidines.

Wittig or Horner-Wadsworth-Emmons Reaction: The aldehyde can be extended to form an α,β-unsaturated ester. The acetal can then be hydrolyzed, and the resulting carbonyl can participate in an intramolecular Michael addition with the enoate system to form a cyclic ketone.

Another powerful strategy is Ring-Closing Metathesis (RCM) . wikipedia.org To apply this, both ends of the molecule must be terminated with alkene functionalities. The aldehyde of this compound can be converted into a terminal alkene via a Wittig reaction. The acetal end would require a separate synthetic sequence to introduce another terminal alkene, creating a diene precursor suitable for RCM to form carbocycles or heterocycles. wikipedia.org

Barbier-type cyclizations, often mediated by reagents like samarium(II) iodide (SmI₂), represent another approach. beilstein-journals.org This would require converting the aldehyde to an alcohol and the acetal end to an alkyl halide. The SmI₂ would then promote an intramolecular reductive coupling between the alkyl halide and a carbonyl group (derived from the alcohol by oxidation) to form a cyclic alcohol. beilstein-journals.org

These advanced strategies highlight how this compound can serve as a starting point for a diverse range of cyclic architectures, crucial in fields like medicinal chemistry and materials science. libretexts.orgtrine.edu

Applications of 4,4 Dimethoxybutanal As a Key Synthetic Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The unique structure of 4,4-dimethoxybutanal, featuring both a reactive aldehyde group and a stable dimethyl acetal (B89532), makes it a valuable precursor in multi-step organic syntheses. benchchem.com This arrangement allows for selective reactions at the aldehyde while the acetal serves as a masked aldehyde, which can be deprotected under acidic conditions to reveal a second aldehyde functionality. This dual reactivity is instrumental in the construction of intricate molecular architectures. benchchem.com

Construction of Heterocyclic Ring Systems

The ability to generate a 1,4-dicarbonyl system or a related γ-hydroxyaldehyde upon deprotection and/or reduction makes this compound an excellent starting material for the synthesis of various five- and six-membered heterocyclic rings.

This compound is a key precursor in the synthesis of tetrahydropyranols and hydropyranooxepans. benchchem.com The synthetic strategy often involves the initial reduction of the aldehyde group of this compound to a primary alcohol, yielding 4,4-dimethoxybutan-1-ol (B50898). Subsequent acid-catalyzed cyclization of this intermediate, which involves the hydrolysis of the dimethyl acetal to an aldehyde followed by intramolecular hemiacetal formation, leads to the formation of the tetrahydropyranol ring system. Further transformations can then be employed to construct more complex fused ring systems like hydropyranooxepans. These heterocyclic cores are prevalent in a variety of biologically active molecules and natural products.

In the synthesis of complex alkaloids, this compound serves as a key starting material for generating nitrones, which are versatile 1,3-dipoles used in cycloaddition reactions. whiterose.ac.uk A notable application involves the ozonolysis of a suitable precursor, followed by a workup with a reducing agent like triphenylphosphine (B44618), to yield this compound. whiterose.ac.uk This aldehyde can then be reacted with a hydroxylamine (B1172632) derivative to form a nitrone. This nitrone can then undergo intramolecular [3+2] cycloaddition reactions to construct the core polycyclic structures of various alkaloids. rsc.orgrsc.org This methodology has been successfully applied in the synthesis of alkaloids found in plants of the Alstonia genus and tropane (B1204802) alkaloids, demonstrating the utility of this compound in building complex nitrogen-containing heterocyclic frameworks. whiterose.ac.uk The stereochemical outcome of these cycloadditions can often be controlled by the reaction conditions, providing a pathway to specific diastereomers. whiterose.ac.uk

Precursor for Natural Product Synthesis

The versatility of this compound extends to its role as a precursor in the total synthesis of various natural products, where the controlled introduction of its carbon backbone is a key strategic element. nih.gov

Role in the Synthesis of Indolizidine Alkaloids

Indolizidine alkaloids, a large family of heterocyclic compounds with a wide range of biological activities, can be synthesized using this compound as a key building block. nih.govscripps.edu The synthetic strategies often involve the reaction of this compound or its derivatives in cyclization reactions to form the characteristic fused five- and six-membered ring system of the indolizidine core. beilstein-journals.orgmarz-kreations.com For instance, the aldehyde functionality can be used to form an imine or enamine, which then undergoes an intramolecular cyclization, with the acetal group being hydrolyzed at a later stage to allow for the final ring closure. This approach provides a convergent and efficient route to this important class of alkaloids.

Utilization in Enantioselective Routes to Diterpenoids (e.g., 8,9-Secokaurene Diterpenoids)

While direct use of this compound in the synthesis of 8,9-secokaurene diterpenoids is not explicitly detailed in the provided context, its structural motif is relevant to the synthons used in these complex total syntheses. The synthesis of these cytotoxic natural products, such as (-)-O-methylshikoccin, often involves the construction of a bicyclic or tricyclic core. acs.org The carbon chain of this compound represents a C4 building block that can be conceptually incorporated into the synthesis of intermediates required for these diterpenoids. For example, related C4 synthons are crucial for establishing the correct stereochemistry and functionality in the intricate ring systems of these molecules. The general strategies employed in these syntheses highlight the importance of versatile building blocks that can be elaborated into complex carbocyclic frameworks. acs.org

Synthesis of other Alkaloid Skeletons (e.g., Tropane Alkaloids)

Tropane alkaloids are a class of bicyclic natural products known for their significant physiological activities and medicinal applications. nih.govwikipedia.org Their core structure, the 8-azabicyclo[3.2.1]octane skeleton, presents a considerable synthetic challenge. nih.gov The biosynthesis of these alkaloids often involves 4-methylaminobutanal, which cyclizes to form a key intermediate. numberanalytics.commdpi.comnih.gov

In chemical synthesis, this compound has been explored as a precursor for constructing tropane alkaloid skeletons. For instance, in synthetic routes towards the tropane alkaloid ferrugine (B3037758), this compound was utilized as a starting material. whiterose.ac.uk The synthetic strategy involved the ozonolysis of a precursor to yield this compound, which was then intended for use in a subsequent one-pot cascade reaction to build the complex heterocyclic framework of the target alkaloid. whiterose.ac.uk This approach highlights the utility of this compound as a four-carbon building block where the aldehyde provides a reactive handle for cyclization strategies, such as nitrone cycloadditions, aimed at assembling the core structure of these alkaloids. whiterose.ac.uk

| Compound/Intermediate | Role in Synthesis |

| This compound | Starting material for the synthesis of the ferrugine (tropane alkaloid) core. whiterose.ac.uk |

| 4-Methylaminobutanal | Key intermediate in the natural biosynthetic pathway of tropane alkaloids. numberanalytics.commdpi.com |

| 8-azabicyclo[3.2.1]octane | The characteristic core skeleton of tropane alkaloids. nih.gov |

Intermediacy in Pharmaceutical Ingredient Development

The structural features of this compound make it an important intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). nordmann.global APIs are the biologically active components in drugs responsible for their therapeutic effects. nordmann.global Intermediates are the chemical compounds that form the transitional steps between starting materials and the final API. nordmann.global this compound's role as a bifunctional building block is leveraged in multi-step syntheses to construct complex molecular architectures required for biological activity. benchchem.com

This compound and its derivatives are employed in the synthesis of complex organic molecules that serve as precursors to APIs. benchchem.com Its utility is documented in patent literature, where it is often a component in the synthesis of larger, more complex intermediates for drugs. For example, its derivative, (E)-Ethyl 4,4-dimethoxybut-2-enoate, is listed as a key intermediate in organic synthesis and has been identified as a pharmaceutical impurity in the context of Minodronic Acid, indicating its presence in related synthetic pathways. benchchem.com The ability to perform chemistry on the aldehyde functionality while the acetal remains protected allows for sequential and controlled bond formation, a crucial aspect of pharmaceutical manufacturing.

A prominent application of this compound derivatives is in the synthesis of statins, a class of cholesterol-lowering drugs that are among the most widely prescribed medications. mdpi.com Statins function by inhibiting the HMG-CoA reductase enzyme, a critical step in cholesterol biosynthesis. mdpi.comjchemrev.combiomolther.org

The chiral intermediate, (S)-3-hydroxy-4,4-dimethoxybutanal, is a key building block for the side chain of several statins, including rosuvastatin (B1679574). google.comgoogle.comgoogle.com This intermediate is often produced through an aldolase-catalyzed reaction. google.comgoogle.com This enzymatic process ensures the correct stereochemistry, which is vital for the drug's efficacy. The (S)-3-hydroxy-4,4-dimethoxybutanal is then converted through several steps into a lactone intermediate, which is subsequently used to build the final statin molecule. google.com For instance, the synthesis of rosuvastatin involves the conversion of an early intermediate, (4R,6S)-6-(dimethoxymethyl)-tetrahydro-2H-pyran-2,4-diol, which is derived from precursors like (S)-3-hydroxy-4,4-dimethoxybutanal. google.comgoogle.com This pathway underscores the importance of this compound derivatives in creating the precise stereochemical architecture of modern pharmaceuticals.

| Derivative | Application in Synthesis | Target Compound Class |

| (S)-3-hydroxy-4,4-dimethoxybutanal | Key chiral intermediate in an aldolase-catalyzed reaction. google.comgoogle.com | Statins (e.g., Rosuvastatin) google.comgoogle.com |

| (4R,6S)-6-(dimethoxymethyl)-tetrahydro-2H-pyran-2,4-diol | Early-stage intermediate possessing the desired stereochemistry for the statin side chain. google.com | Statins google.com |

| (E)-Ethyl 4,4-dimethoxybut-2-enoate | Intermediate in organic synthesis. benchchem.com | General Pharmaceuticals benchchem.com |

Development of Specialty Chemicals and Advanced Materials

Beyond pharmaceuticals, this compound is a precursor in the manufacture of fine and specialty chemicals, which are pure, single substances produced in limited quantities and sold based on their specific function. jsgreenchemtech.combasf.com These chemicals are integral to various industries, from agriculture to electronics.

This compound serves as a building block for a variety of fine chemicals. jsgreenchemtech.com Its dual functionality allows it to be a starting point for synthesizing heterocyclic compounds and other complex organic molecules used in research and industry. benchchem.com Chemical reagents, a subset of fine chemicals, are used extensively in scientific research and analytical testing. jsgreenchemtech.com The conversion of this compound into other molecules, such as 4,4-dimethoxybutan-1-ol via reduction or 4,4-dimethoxybutanoic acid via oxidation, provides access to a range of other useful intermediates. benchchem.com These transformations enable the creation of custom molecules for specific applications, which is a hallmark of the fine chemical industry. nordmann.global

The conversion of this compound to its corresponding nitrile, 4,4-dimethoxybutyronitrile, opens pathways to materials science applications, particularly in polymer chemistry. The aldehyde group can be efficiently converted to a nitrile group. utexas.edu Nitrile-containing monomers are valuable in polymer synthesis because the polar cyano group (-C≡N) can significantly enhance the properties of the resulting polymer. lu.senumberanalytics.com

For example, the incorporation of nitrile groups into polymer backbones is known to increase the glass transition temperature (Tg), thermal stability, and chemical resistance of the material. lu.se Acrylonitrile is a well-known monomer used to produce polyacrylonitrile (B21495) (PAN), a precursor for carbon fibers. numberanalytics.com Similarly, nitrile derivatives that could be synthesized from this compound could be used to create new polymers with tailored properties. While direct polymerization of 4,4-dimethoxybutyronitrile is not widely documented, its functional groups could be modified to create polymerizable monomers.

In dye synthesis, conjugated nitrile structures can act as acceptor moieties. mdpi.com The strong electron-withdrawing nature of the cyano group can be used to tune the electronic and optical properties of dye molecules, such as those used in dye-sensitized solar cells or as thermochromic markers. mdpi.comnih.gov By incorporating a derivative of this compound into a larger conjugated system, it is theoretically possible to create novel dyes with specific absorption and emission characteristics.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4,4-dimethoxybutanal, offering precise information about the hydrogen and carbon atomic nuclei within the molecule.

High-Resolution ¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in defining the chemical environment of the hydrogen atoms in this compound. The aldehyde proton (CHO) typically exhibits a characteristic resonance in the downfield region of the spectrum, generally between 9 and 10 ppm. pressbooks.pub This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. For instance, the aldehyde proton of acetaldehyde (B116499) appears at 9.79 ppm. pressbooks.pub

The protons on the carbon atoms adjacent to the carbonyl group and the acetal (B89532) group also show distinct chemical shifts. The hydrogens on the carbon next to a carbonyl group typically absorb in the range of 2.0 to 2.3 ppm. pressbooks.pub The methoxy (B1213986) groups (-OCH₃) of the acetal give rise to a sharp singlet, while the protons of the methylene (B1212753) groups (-CH₂-) in the butyl chain appear as multiplets due to spin-spin coupling with neighboring protons. The acetal proton (CH(OCH₃)₂) also has a characteristic chemical shift.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating expected chemical shifts and multiplicities.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (CHO) | ~9.7 | Triplet | ~1.5 |

| H-2 (-CH₂-) | ~2.5 | Doublet of Triplets | ~7.5, 1.5 |

| H-3 (-CH₂-) | ~1.9 | Quintet | ~7.5 |

| H-4 (CH(OCH₃)₂) | ~4.4 | Triplet | ~5.5 |

| -OCH₃ | ~3.3 | Singlet | - |

¹³C NMR Spectral Analysis for Carbon Backbone and Functional Group Characterization

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides critical information about the carbon framework of this compound. libretexts.org The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing significantly downfield in the spectrum, typically in the range of 190 to 215 ppm. pressbooks.publibretexts.org Saturated aldehyde carbons usually absorb between 200 and 215 ppm. pressbooks.pub

The carbon atom of the acetal group (C-4) also has a characteristic chemical shift, generally found between 90 and 110 ppm. The carbons of the methoxy groups and the methylene groups of the butyl chain resonate at higher field positions. The presence of electronegative oxygen atoms causes a downfield shift for the adjacent carbon atoms. udel.edu

A predicted ¹³C NMR data table for this compound is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (CHO) | ~202 |

| C-2 (-CH₂-) | ~41 |

| C-3 (-CH₂-) | ~28 |

| C-4 (CH(OCH₃)₂) | ~103 |

| -OCH₃ | ~53 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms in this compound.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between the aldehyde proton (H-1) and the protons on C-2, between the protons on C-2 and C-3, and between the protons on C-3 and the acetal proton (H-4). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. columbia.edu For this compound, an HSQC spectrum would show cross-peaks connecting the ¹H and ¹³C signals for each C-H bond, including C-1/H-1, C-2/H-2, C-3/H-3, C-4/H-4, and the methoxy carbons with their respective protons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). columbia.edu This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For example, HMBC would show a correlation between the aldehyde proton (H-1) and C-2 and C-3, and between the methoxy protons and C-4.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic vibrations of molecular bonds. americanpharmaceuticalreview.comupi.edu For this compound, the FTIR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹. pressbooks.pubopenstax.org Saturated aldehydes usually show carbonyl absorptions near 1730 cm⁻¹. openstax.org Additionally, aldehydes exhibit two characteristic C-H stretching absorptions between 2700–2760 and 2800–2860 cm⁻¹. pressbooks.pubopenstax.org The presence of the acetal group would be indicated by strong C-O stretching bands, typically in the region of 1050-1150 cm⁻¹.

A table of expected FTIR absorption bands for this compound is presented below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | ~2820, ~2720 | Medium |

| C-H stretch (aliphatic) | ~2950-2850 | Strong |

| C=O stretch (aldehyde) | ~1725 | Strong |

| C-O stretch (acetal) | ~1150-1050 | Strong |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to the polarizability of molecular bonds. stolichem.com While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the FTIR spectrum. However, C-C bond vibrations and symmetric stretching vibrations of non-polar groups often give rise to strong Raman signals. The technique is particularly useful for analyzing samples in aqueous solutions. americanpharmaceuticalreview.com The Raman spectrum of this compound would show characteristic bands for the C-C backbone and the symmetric vibrations of the methoxy groups, providing a "molecular fingerprint" of the compound. stolichem.com

Mass Spectrometry

Mass spectrometry is an indispensable tool for the analysis of this compound, providing vital information on its molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for evaluating the purity of this compound and confirming its molecular weight. In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a gas chromatograph before being ionized and detected by a mass spectrometer.

This method is highly effective for identifying and quantifying volatile impurities that may be present in a sample of this compound, such as residual solvents from its synthesis or byproducts of side reactions. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, and the molecular ion peak can be used to confirm its molecular weight. For instance, in the analysis of related compounds, a DB-1 column (100% dimethylpolysiloxane) has been utilized, demonstrating a common setup for such analyses. google.comgoogle.com

The fragmentation pattern of this compound in EI-MS (Electron Ionization-Mass Spectrometry) would be expected to show characteristic losses of methoxy groups and other fragments, aiding in its structural confirmation.

Table 1: Illustrative GC-MS Parameters for Analysis of this compound Derivatives

| Parameter | Value |

| Chromatographic Column | DB-1 (100% dimethylpolysiloxane) |

| Initial Temperature | 50 °C |

| Initial Time | 5 min |

| Temperature Rate | 10 °C/min |

| Final Temperature | 215 °C |

| Final Time | 10 min |

| Injector | Split/Splitless |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) / Mass Spectrometer |

This table is based on methods used for related compounds and serves as a representative example. google.comgoogle.com

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of this compound with high precision. This technique allows for the calculation of the elemental formula of the compound, providing unambiguous confirmation of its identity.

In research involving analogous compounds, HRMS data has been acquired using instruments with a Time-of-Flight (ToF) mass analyzer and Electrospray Ionization (ESI) in positive mode (ESI+). amazonaws.com This method measures the mass-to-charge ratio (m/z) to a high degree of accuracy, which can then be compared to the calculated theoretical mass of the protonated molecule [M+H]⁺. Such precise mass determination is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental to both the analysis and purification of this compound, enabling the separation of the compound from complex mixtures.

Gas Chromatography (GC) is a key analytical technique for monitoring the progress of reactions that produce or consume this compound, as well as for assessing the purity of the final product. benchchem.com Due to its volatile nature, this compound is well-suited for GC analysis.

The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its robust and linear response to hydrocarbons. Specific temperature programs, such as starting at 50°C and ramping up to 215°C, have been documented for the analysis of intermediates in statin synthesis, including derivatives of this compound. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the analytical monitoring of reactions involving this compound and for its purification. In an analytical capacity, HPLC can be used to track the consumption of reactants and the formation of products over time. For instance, studies on the stability of related compounds have utilized HPLC with a C18 column and UV detection. benchchem.com

For reaction monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed, providing both separation and mass identification of the components in a reaction mixture. amazonaws.com This is particularly useful for complex reactions where multiple products may be formed.

In a preparative context, HPLC can be used to isolate and purify this compound from crude reaction mixtures. While specific preparative methods for this compound are not extensively detailed in the literature, the purification of similar compounds has been achieved using preparative HPLC with mobile phases such as acetonitrile (B52724) and water. amazonaws.com This suggests that a similar approach would be effective for obtaining high-purity this compound. The selection of the stationary and mobile phases would be critical to achieving optimal separation.

Theoretical and Computational Investigations of 4,4 Dimethoxybutanal

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are foundational in the computational analysis of molecular systems. These methods solve the electronic Schrödinger equation to varying levels of approximation, providing detailed information about the molecule's geometry, energy, and electronic structure.

Ab initio methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), along with various DFT functionals (e.g., B3LYP, M06-2X), are employed to perform geometry optimizations. researchgate.netscielo.org.mx These calculations, often paired with basis sets like 6-31G* or larger, can identify the lowest energy conformers of the molecule. scielo.org.mx For flexible molecules like aldehydes, a potential energy surface scan is typically performed by systematically rotating key dihedral angles to locate all stable conformers and the transition states that separate them. scielo.org.mx

For 4,4-Dimethoxybutanal, the key dihedral angles would be C1-C2-C3-C4 and C2-C3-C4-O. The relative energies of the different conformers (e.g., gauche, anti) would be calculated to determine their populations at a given temperature. Theoretical studies on other flexible aldehydes have shown that DFT methods can reliably predict the relative stabilities of conformers. researchgate.net

Table 1: Theoretical Relative Energies of this compound Conformers (Illustrative)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-O) | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | ~180° (anti) | 0.00 |

| B | ~180° (anti) | ~180° (anti) | 0.85 |

| C | ~60° (gauche) | ~60° (gauche) | 1.50 |

| D | ~180° (anti) | ~60° (gauche) | 2.10 |

| Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated DFT calculations. |

Once the geometries of the stable conformers are obtained, their electronic properties can be analyzed to predict reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. mdpi.comscience.gov A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. niscpr.res.in For this compound, the HOMO is expected to be localized on the oxygen atoms of the methoxy (B1213986) groups and the aldehyde, which are the regions of highest electron density. The LUMO is likely centered on the electrophilic carbonyl carbon of the aldehyde group. niscpr.res.in DFT calculations, such as those using the B3LYP functional, are commonly used to compute these frontier molecular orbitals. science.govrasayanjournal.co.in

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. niscpr.res.inrasayanjournal.co.in It maps the electrostatic potential onto the electron density surface, with red areas indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue areas showing positive potential (electron-poor, susceptible to nucleophilic attack). niscpr.res.in For this compound, the MEP would show a strong negative potential around the carbonyl oxygen and a positive potential near the carbonyl carbon and the aldehydic hydrogen, highlighting the primary sites for chemical reactions. mdpi.comniscpr.res.in

Table 2: Theoretical Electronic Properties of this compound (Illustrative)

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 2.5 D |

| Note: These values are theoretical estimates for the most stable conformer and would be calculated using methods like DFT/B3LYP/6-311++G(d,p). rasayanjournal.co.in |

Computational Mechanistic Studies

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, allowing for the characterization of transition states and the mapping of entire reaction pathways.

Key reactions involving this compound include the reduction of the aldehyde to an alcohol and potential intramolecular cyclization reactions. To understand the kinetics of these processes, the transition state (TS) structures must be located and characterized. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of the reaction. e3s-conferences.org

For the reduction of the aldehyde group, for instance with a hydride reagent like sodium borohydride (B1222165), computational models can simulate the approach of the hydride to the carbonyl carbon. TS calculations would reveal the geometry of the interacting species at the point of highest energy, including the partially formed C-H bond and the partially broken C=O pi bond. Computational studies on aldehyde reductions have successfully used DFT to model these transition states. rsc.orgoup.com

Intramolecular cyclization , while less common for this compound itself without a prior reaction, could be studied computationally if a reactive intermediate were formed. For example, if the acetal (B89532) were hydrolyzed to a hydroxy aldehyde, a cyclization to a hemiacetal could occur. Computational modeling of such cyclizations involves finding the transition state for the ring-closing step, which is often the rate-determining step. e3s-conferences.orgrsc.org The feasibility of different ring sizes (e.g., 5- or 6-membered rings) can be compared by calculating their respective activation barriers. rsc.orgnih.gov

By connecting the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a detailed, step-by-step energetic map of the reaction mechanism. rsc.org For a multi-step reaction, it allows for the identification of the rate-determining step, which is the one with the highest activation energy. uio.no

For the reduction of this compound, the energy profile would show the energy of the reactants (aldehyde and hydride), the transition state, and the product (the corresponding alcohol). Similarly, for a proposed cyclization, the profile would map the energies of the open-chain form, the cyclization transition state, and the cyclic product. scielo.br These profiles are essential for understanding reaction kinetics and for predicting how changes in the reactant structure or reaction conditions might affect the outcome. rsc.org

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. arxiv.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. mdpi.com

For a flexible molecule like this compound, MD simulations can be used to explore its conformational space in a solvent environment, which can be more realistic than gas-phase quantum calculations. scispace.com By simulating the molecule for nanoseconds or longer, one can observe conformational transitions and calculate the average populations of different conformers. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. mdpi.com

MD simulations are particularly useful for studying how the molecule interacts with its environment, such as solvent molecules or other reactants. arxiv.orgscispace.com For instance, an MD simulation of this compound in water could reveal the structure of the hydration shell around the polar aldehyde group and the less polar acetal moiety, providing insights into its solubility and reactivity in aqueous media. While computationally intensive, MD simulations offer a dynamic picture that is complementary to the static, detailed electronic information from quantum chemistry. nih.govrsc.org

Conformational Flexibility and Dynamic Behavior in Solution

The conformational landscape of this compound, a molecule possessing both a flexible alkyl chain and a reactive aldehyde moiety, is a key determinant of its physical and chemical properties. Computational chemistry provides powerful tools to explore this landscape, offering insights into the molecule's dynamic behavior in solution. medcraveonline.com Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are employed to model the molecule's structure and behavior. nih.govchalmers.se

A theoretical conformational analysis of this compound would typically begin with the identification of all rotatable bonds. For this compound, these are primarily the C-C single bonds of the butyl chain and the C-O bonds of the methoxy groups. By systematically rotating these bonds and calculating the potential energy of the resulting geometries, a potential energy surface can be constructed. Minima on this surface correspond to stable conformers. chemrxiv.org

For this compound, several key conformations can be anticipated. Rotation around the C2-C3 and C3-C4 bonds would lead to various staggered and eclipsed forms, with staggered conformations generally being more stable due to reduced torsional strain. The relative orientation of the aldehyde group and the gem-dimethoxy group is of particular interest. One would expect to find both extended (anti) and more compact (gauche) conformers. iau.ir The gauche conformation may be stabilized by intramolecular interactions, such as weak hydrogen bonds between the aldehyde proton and one of the methoxy oxygen atoms.

Molecular dynamics simulations can provide a more dynamic picture of the conformational flexibility of this compound in solution. researchgate.netrsc.org In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent), and the trajectories of all atoms are calculated over time by solving Newton's equations of motion. chalmers.secern.ch This allows for the observation of conformational transitions and the calculation of the average populations of different conformers at a given temperature. It is expected that in a polar protic solvent like water or methanol, conformations that allow for strong hydrogen bonding with the solvent would be favored.

A hypothetical study might employ DFT calculations at a level of theory such as B3LYP with a 6-31G(d,p) basis set to optimize the geometries of various conformers in the gas phase. nih.gov To account for solvent effects, the calculations could be repeated using a polarizable continuum model (PCM). The relative energies of the conformers would indicate their relative populations.

Table 1: Hypothetical Relative Energies of this compound Conformers in Gas Phase and Water

| Conformer | Dihedral Angle (O=C-C-C) | Dihedral Angle (C-C-C-C(OMe)2) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, PCM, kcal/mol) |

| Anti-Anti | ~180° | ~180° | 0.00 | 0.00 |

| Anti-Gauche | ~180° | ~60° | 0.85 | 0.70 |

| Gauche-Anti | ~60° | ~180° | 1.20 | 1.05 |

| Gauche-Gauche | ~60° | ~60° | 2.50 | 2.20 |

Note: This data is illustrative and represents plausible outcomes of a computational study.

Solvent Effects on Reactivity and Stability

The solvent environment can significantly influence the stability and reactivity of this compound. sigmaaldrich.com The presence of both a polar aldehyde group and a somewhat less polar acetal group makes this molecule susceptible to a range of solvent interactions. Computational methods, particularly quantum chemical calculations, can be used to quantify these effects. researchgate.netjinr.ru

The stability of this compound in different solvents can be assessed by calculating the solvation free energy. medcraveonline.com A more negative solvation free energy indicates greater stabilization of the molecule by the solvent. In polar protic solvents like water and methanol, the aldehyde group can act as a hydrogen bond acceptor, leading to significant stabilization. The methoxy groups can also participate in hydrogen bonding, though to a lesser extent. In polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724), dipole-dipole interactions will be the primary mode of stabilization. In non-polar solvents like hexane, only weak van der Waals interactions will be present, resulting in lower stability.